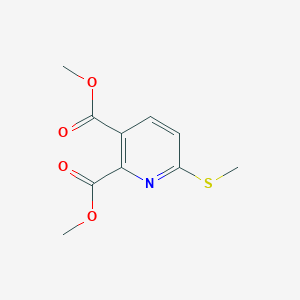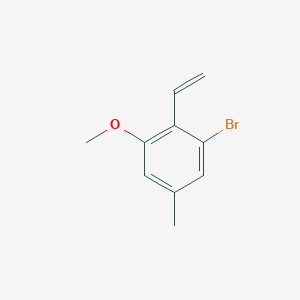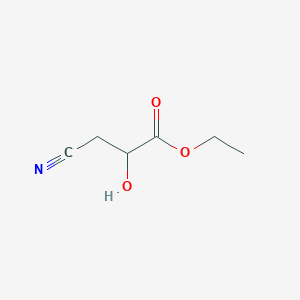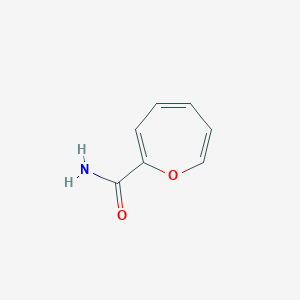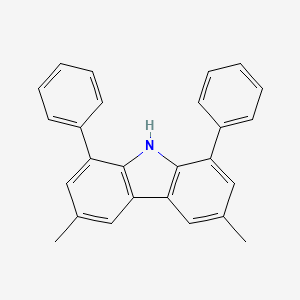
3,6-Dimethyl-1,8-diphenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,8-diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their stability and unique electronic properties. This particular compound is characterized by the presence of two methyl groups at the 3 and 6 positions and two phenyl groups at the 1 and 8 positions on the carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,8-diphenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3,6-Dimethylcarbazole: This can be achieved by reacting 3,6-dimethylphenylhydrazine with cyclohexanone under acidic conditions to form the intermediate, which is then cyclized to produce 3,6-dimethylcarbazole.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where 3,6-dimethylcarbazole is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-1,8-diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,8-diphenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,8-diphenyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in optoelectronic applications. In biological systems, it may interact with cellular components, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 3,6-Dicyano-9H-carbazole
Uniqueness
3,6-Dimethyl-1,8-diphenyl-9H-carbazole is unique due to the specific arrangement of methyl and phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronics and as a precursor for more complex organic molecules.
Eigenschaften
CAS-Nummer |
585534-70-9 |
|---|---|
Molekularformel |
C26H21N |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3,6-dimethyl-1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3 |
InChI-Schlüssel |
VYEYRKZHARMKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C3=CC=CC=C3)NC4=C2C=C(C=C4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
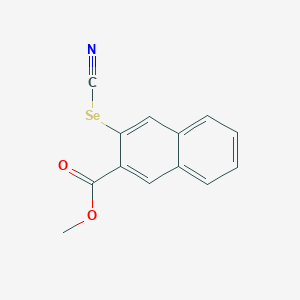
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)
